N-cyclopropyl-4-methoxybenzamide
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Overview
Description
N-cyclopropyl-4-methoxybenzamide: is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, featuring a cyclopropyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclopropylamine. The reaction is facilitated by coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The mixture is stirred at 40°C for several hours until the reaction is complete. The product is then extracted and purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of N-cyclopropyl-4-methoxybenzylamine.
Substitution: Formation of halogenated derivatives like 4-bromo-N-cyclopropyl-3-methoxybenzamide.
Scientific Research Applications
N-cyclopropyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxybenzamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving modulation of enzyme activity or receptor binding. Further research is needed to fully understand its biological effects and molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-bromo-3-methoxybenzamide
- N-phenyl-4-methoxybenzamide
- N-methyl-4-methoxybenzamide
Uniqueness
N-cyclopropyl-4-methoxybenzamide is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
88229-13-4 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-cyclopropyl-4-methoxybenzamide |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-2-8(3-7-10)11(13)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13) |
InChI Key |
VEHNJDQSMLMENP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CC2 |
Origin of Product |
United States |
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